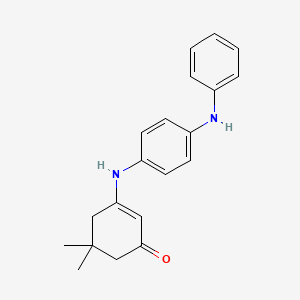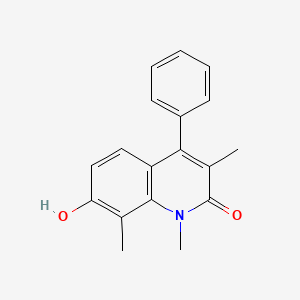
7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one, also known as THIQ, is a chemical compound that has been extensively studied due to its potential applications in scientific research. THIQ is a derivative of the naturally occurring alkaloid, tetrahydroisoquinoline, and has been synthesized through various methods.
作用機序
The mechanism of action of 7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one is not fully understood, but it is believed to act as a competitive inhibitor of enzymes involved in the biosynthesis of dopamine and serotonin. This compound has also been shown to have antioxidant properties and may act as a scavenger of free radicals.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of dopamine and serotonin biosynthesis, the induction of oxidative stress, and the modulation of ion channels. This compound has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one has several advantages for lab experiments, including its ease of synthesis, stability, and potential for use as a fluorescent probe. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
For research on 7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one include further investigation into its potential as a therapeutic agent for the treatment of neurological disorders, the development of new synthesis methods, and the exploration of its potential as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one can be synthesized through various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Leuckart-Wallach reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form an iminium ion, which then undergoes cyclization to form the this compound structure. The Bischler-Napieralski reaction involves the reaction of an amine with a ketone or aldehyde in the presence of a Lewis acid catalyst to form the this compound structure. The Leuckart-Wallach reaction involves the reaction of an amide with formic acid to form an imine, which then undergoes cyclization to form the this compound structure.
科学的研究の応用
7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one has been utilized in scientific research for various applications, including as a fluorescent probe for the detection of metal ions, as a ligand in the development of new catalysts, and as a potential therapeutic agent for the treatment of neurological disorders. This compound has also been studied for its potential to act as an inhibitor of enzymes involved in the biosynthesis of dopamine and serotonin.
特性
IUPAC Name |
7-hydroxy-1,3,8-trimethyl-4-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-11-15(20)10-9-14-16(13-7-5-4-6-8-13)12(2)18(21)19(3)17(11)14/h4-10,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCBUWCHSWPVEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N(C(=O)C(=C2C3=CC=CC=C3)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

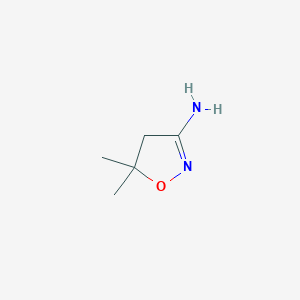
![Methyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2960600.png)



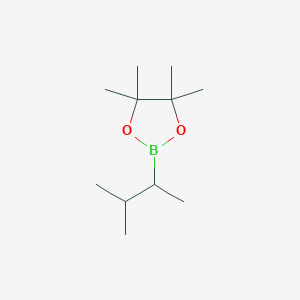

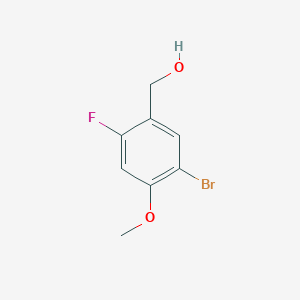
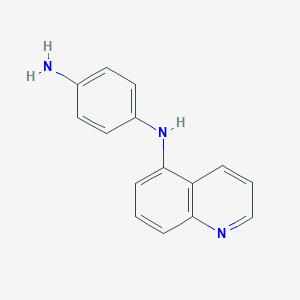
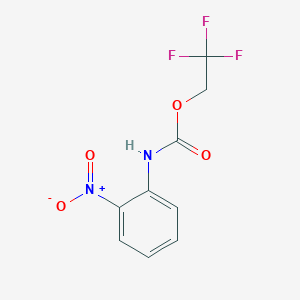
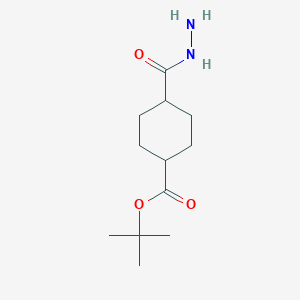
![2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2960616.png)

